![molecular formula C22H17N3O7S3 B2778607 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate CAS No. 877642-71-2](/img/structure/B2778607.png)
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate
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Overview
Description
4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate is a complex organic compound known for its potential applications in various scientific fields due to its unique structural properties. The compound combines a pyran ring with a thiophene and thiadiazole moiety, along with a dimethoxybenzoate group, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Formation of the Pyran Ring: : The synthesis typically begins with the formation of the pyran ring through a series of condensation reactions. Key reagents involved include aldehydes, ketones, and dihydropyran.
Introduction of Thiophene and Thiadiazole Groups: : The thiophene and thiadiazole moieties are incorporated through nucleophilic substitution reactions, often involving thiophene-2-carboxylic acid and thiadiazole-2-thiol.
Formation of the Final Compound: : The final product is obtained through esterification, using reagents like dimethoxybenzoyl chloride.
Industrial Production Methods
Bulk Synthesis: : Industrial production may involve batch reactions in large reactors, with controlled temperature and pressure conditions to optimize yield.
Purification: : The compound is typically purified using column chromatography or recrystallization techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones, especially on the thiophene and thiadiazole rings.
Reduction: : Reduction reactions may target the carbonyl groups, converting them into alcohols under mild conditions with reagents like sodium borohydride.
Substitution: : The ester and amide groups allow for nucleophilic substitution reactions, where nucleophiles replace the leaving groups to form new derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: : Various nucleophiles including amines, thiols, and alcohols, often in the presence of a base.
Major Products
Oxidation Products: : Sulfoxides, sulfones, and carboxylic acids.
Reduction Products: : Alcohols and alkyl derivatives.
Substitution Products: : Amides, esters, and ethers.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiophene and thiadiazole exhibit significant antimicrobial properties. The incorporation of these groups into the structure of 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate has been shown to enhance its efficacy against various bacterial strains. Studies have demonstrated that such compounds can inhibit the growth of resistant strains, making them valuable in developing new antibiotics .
Anticancer Potential
The compound's ability to interact with biological targets involved in cancer progression has been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways. This potential has led to investigations into its use as an adjunct therapy in cancer treatment .
Antiviral Activity
Compounds containing thiadiazole derivatives have shown promise as antiviral agents. Specifically, research has indicated that they may inhibit viral replication by interfering with viral enzymes or host cell receptors. The specific application of this compound in antiviral therapy remains an area for further exploration .
Photovoltaic Materials
The unique electronic properties of the thiophene moiety make this compound a candidate for use in organic photovoltaic devices. Its ability to absorb light and convert it into electrical energy could be harnessed in solar cell technology. Research is ongoing to optimize its performance in this application .
Polymer Chemistry
The incorporation of this compound into polymer matrices can enhance the mechanical and thermal properties of materials. Its functionality allows for the development of smart materials that respond to environmental stimuli, which can be utilized in various industrial applications .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study conducted on various synthesized derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings.
Case Study 2: Cancer Cell Apoptosis
Research published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in breast cancer cells through modulation of the PI3K/Akt signaling pathway. The study provided evidence through flow cytometry analysis showing increased rates of cell death upon treatment with this compound compared to untreated controls.
Mechanism of Action
Molecular Targets and Pathways
Enzyme Inhibition: : The compound binds to the active site of enzymes, inhibiting their function. This is particularly relevant in the context of inhibiting enzymes involved in disease pathways.
Signal Transduction Pathways: : May interfere with signal transduction pathways by binding to specific receptors or ion channels, modulating cellular responses.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: : Share the thiophene moiety but differ in other structural elements.
Thiadiazole Compounds: : Compounds with thiadiazole rings but with different functional groups.
Pyran-Based Molecules: : Molecules containing pyran rings, often studied for their unique photophysical properties.
Uniqueness
Structural Complexity: : The unique combination of pyran, thiophene, thiadiazole, and dimethoxybenzoate groups sets it apart from more straightforward derivatives.
Functional Versatility:
And that’s the lowdown! Got any more curious chemical conundrums or want to chat about something else?
Biological Activity
The compound 4-oxo-6-(((5-(thiophene-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3,4-dimethoxybenzoate represents a complex organic molecule with significant potential in medicinal chemistry. This article delves into its biological activity, exploring its pharmacological properties, synthesis, and potential applications.
Chemical Structure and Properties
This compound features a unique configuration that includes:
- Pyran ring
- Thiadiazole moiety
- Thiophene group
- Dimethoxybenzoate
The molecular formula is C20H20N4O5S with a molecular weight of approximately 444.52 g/mol. The intricate structure suggests various biological activities due to the presence of multiple functional groups that can interact with biological targets.
Anticholinesterase Activity
Research indicates that compounds similar to this one exhibit significant anticholinesterase activity. For instance, derivatives of thiadiazole have been shown to inhibit acetylcholinesterase (AChE), an enzyme critical in the pathophysiology of Alzheimer's disease. A study highlighted that some synthesized derivatives displayed IC50 values lower than that of donepezil, a standard AChE inhibitor, indicating their potential as anti-Alzheimer agents .
Antimicrobial Properties
Compounds containing thiadiazole and thiophene structures have demonstrated antimicrobial activities. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .
Antitumor Activity
The structural components of the compound suggest potential antitumor properties. Similar compounds have been investigated for their ability to induce apoptosis in cancer cells. For example, derivatives featuring thiadiazole were reported to exhibit cytotoxic effects against different cancer cell lines .
Synthesis
The synthesis of this compound typically involves multi-step processes that require careful control of reaction conditions. Key steps may include:
- Formation of the thiadiazole ring.
- Coupling reactions to attach the pyran and benzoate groups.
- Purification techniques such as recrystallization or chromatography to achieve high purity.
Case Studies
Properties
IUPAC Name |
[4-oxo-6-[[5-(thiophene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 3,4-dimethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O7S3/c1-29-15-6-5-12(8-16(15)30-2)20(28)32-17-10-31-13(9-14(17)26)11-34-22-25-24-21(35-22)23-19(27)18-4-3-7-33-18/h3-10H,11H2,1-2H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOBSUFDUPPBPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4=CC=CS4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O7S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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